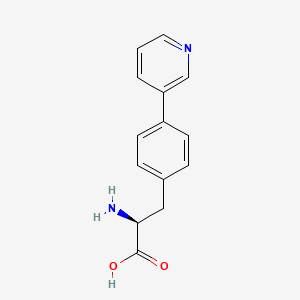

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid

Description

(S)-2-Amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid is a non-natural aromatic amino acid derivative characterized by a phenyl ring substituted at the para position with a pyridin-3-yl group. Its structure combines the rigidity of a biphenyl system with the hydrogen-bonding capability of the pyridine nitrogen, making it a versatile scaffold in medicinal chemistry and chemical biology. The compound’s stereochemistry (S-configuration) is critical for interactions with chiral biological targets, such as enzymes or transporters.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-pyridin-3-ylphenyl)propanoic acid |

InChI |

InChI=1S/C14H14N2O2/c15-13(14(17)18)8-10-3-5-11(6-4-10)12-2-1-7-16-9-12/h1-7,9,13H,8,15H2,(H,17,18)/t13-/m0/s1 |

InChI Key |

HWAKOCNTLFYOFR-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 4-bromobenzaldehyde.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a Suzuki coupling reaction between 3-bromopyridine and 4-bromobenzaldehyde in the presence of a palladium catalyst and a base.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the corresponding alcohol.

Oxidation: The alcohol is oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate.

Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine ethyl ester in the presence of a base to form the desired product.

Hydrolysis: The final step involves hydrolysis of the ester to yield (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Condensation: Bases like sodium hydroxide or acids like sulfuric acid.

Major Products

The major products formed from these reactions include various derivatives of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid, such as ketones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-2-Amino-3-(pyridin-3-yl)propanoic Acid (PyA, Compound 8 in )

- Key Differences :

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic Acid ()

- Structure : Phenyl ring substituted with a propargyloxy group.

- Key Differences :

Melphalan ()

- Structure: Phenyl ring substituted with a bis(chloroethyl)amino group.

- Key Differences: DNA-alkylating agent with cytotoxic properties, unlike the non-alkylating pyridinyl group. Clinical Use: Anticancer drug for multiple myeloma and ovarian cancer. Toxicity: The chloroethyl group confers high reactivity but also systemic toxicity, limiting therapeutic windows .

Thiazole-Linked Derivatives ()

- Structure : Phenyl ring substituted with thiazole-based groups (e.g., 4-methyl-2-arylthiazole).

- Key Differences :

- Thiazole introduces sulfur-mediated hydrogen bonding and metabolic stability.

- Biological Activity: Exhibits antimycobacterial activity against M. tuberculosis H37Ra (MIC values: 1.5–12.5 µg/mL) without cytotoxicity in human cells.

- The pyridinyl group in the target compound may lack similar antimicrobial efficacy but could offer distinct target selectivity .

Physicochemical and Pharmacokinetic Properties

*Estimated LogP values based on substituent contributions.

- Lipophilicity : The target compound’s biphenyl-pyridine system balances moderate lipophilicity (LogP ~1.8), favoring membrane permeability compared to highly polar sulfophenyl derivatives (LogP ~-1.2) .

- Solubility : Sulfophenyl and propargyloxy derivatives exhibit higher aqueous solubility due to ionizable or polar groups, whereas the target compound’s pyridine may require pH adjustment for optimal solubility .

Target Selectivity

- KMH-233 (): A selective inhibitor of L-type amino acid transporter 1 (Lat1), with a bulky benzoimidazo-pyridine substituent critical for binding. The target compound’s smaller pyridinylphenyl group may lack similar transporter affinity but could interact with other targets like kinases or GPCRs .

- Thiazole Derivatives () : Antimycobacterial activity correlates with thiazole’s ability to disrupt cell wall synthesis. Pyridine’s lone pair electrons in the target compound may instead coordinate metal ions in enzymatic active sites .

Imaging and Diagnostics

- AcFET () : Fluorine-18 labeled analog used in tumor imaging. The pyridinyl group in the target compound could be radiolabeled (e.g., with C-11) for PET imaging, leveraging its aromatic stability .

Biological Activity

(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid, commonly referred to as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C14H14N2O2

- CAS Number : 32957-00-9

- Molecular Weight : 242.27 g/mol

The biological activity of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing synaptic transmission.

Therapeutic Applications

Research indicates that (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid may have several therapeutic applications:

- Neurological Disorders : Investigated for its neuroprotective effects and potential use in treating conditions such as Alzheimer's disease.

- Antimicrobial Activity : Exhibits antibacterial properties against various bacterial strains.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These results suggest that (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in cognitive function and reduced neurodegeneration markers, suggesting its potential in neuroprotection.

- Inflammation Reduction : In vitro studies showed that the compound significantly decreased the production of pro-inflammatory cytokines in activated macrophages, indicating anti-inflammatory properties.

Research Findings

Recent literature has highlighted several findings regarding the compound's biological activities:

- A study published in MDPI noted the compound's role in modulating enzyme activity related to neurotransmitter synthesis, which could impact mood and cognitive functions .

- Another investigation revealed its antibacterial efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.